Obeticholic acid (OCA), chemically defined as 6α-ethyl-chenodeoxycholic acid, is a semi-synthetic bile acid analogue and a highly potent, selective agonist of the farnesoid X receptor (FXR) [1]. In pharmaceutical procurement and biochemical research, OCA is primarily sourced as an active pharmaceutical ingredient (API) or reference standard for developing therapies targeting cholestatic liver diseases, such as primary biliary cholangitis (PBC), and metabolic disorders like non-alcoholic steatohepatitis (NASH)[2]. Unlike standard endogenous bile acids, OCA features an ethyl group at the C-6 position, a structural modification that fundamentally alters its binding affinity and lipophilicity [1]. For industrial buyers and formulation scientists, OCA represents a critical steroidal benchmark material that combines high-affinity nuclear receptor activation with the physiological enterohepatic circulation profile characteristic of natural bile acids, dictating specific handling, solubility enhancement, and dosing strategies [2].
Procuring generic bile acids or alternative FXR agonists as substitutes for Obeticholic acid compromises assay integrity and formulation relevance. The endogenous precursor, chenodeoxycholic acid (CDCA), requires micromolar concentrations to activate FXR, which frequently induces off-target cytotoxicity and cellular membrane disruption in in vitro models [1]. Ursodeoxycholic acid (UDCA), despite being a standard clinical baseline for PBC, is entirely ineffective as a substitute in FXR-dependent research because it does not activate FXR or suppress CYP7A1 expression, operating instead via bile acid pool dilution [1]. Furthermore, while synthetic non-steroidal FXR agonists (e.g., GW4064 or Cilofexor) offer high potency, they lack the steroidal scaffold required for active transport by NTCP and BSEP; thus, they fail to replicate the physiological enterohepatic circulation and tissue-specific accumulation necessary for accurate in vivo pharmacokinetic modeling [2]. Consequently, OCA is non-interchangeable for applications requiring potent FXR agonism coupled with authentic bile acid transport mechanics.
The primary procurement driver for Obeticholic acid over its endogenous counterpart, CDCA, is its radically enhanced binding affinity. In cell-free and transactivation assays, the addition of the 6α-ethyl group allows OCA to fill a hydrophobic pocket in the FXR ligand-binding domain, resulting in an EC50 of approximately 100 nM[1]. By contrast, CDCA requires an EC50 of roughly 10 µM to achieve similar activation [1]. This ~100-fold increase in potency allows researchers to dose in the nanomolar range, preventing the detergent-like cytotoxicity associated with high concentrations of natural bile acids in hepatocyte cultures.
| Evidence Dimension | FXR Activation (EC50) |
| Target Compound Data | OCA: ~100 nmol/L |
| Comparator Or Baseline | CDCA: ~10 µmol/L |
| Quantified Difference | ~100-fold higher potency for OCA |
| Conditions | In vitro FXR transactivation assays / Sandwich-cultured human hepatocytes |
Enables high-sensitivity, low-dose assay design without the confounding cytotoxic effects of micromolar bile acid concentrations.
For laboratories modeling cholestatic disease pathways, substituting OCA with the standard therapeutic UDCA will result in assay failure. In sandwich-cultured human hepatocytes, administration of 0.1 µmol/L OCA robustly activates FXR target genes (e.g., SHP, FGF-19) and suppresses CYP7A1 mRNA, thereby inhibiting endogenous bile acid synthesis[1]. Conversely, UDCA administered at concentrations up to 100 µmol/L fails to activate FXR or alter CYP7A1 expression [1]. This confirms that UDCA cannot be used to study FXR-mediated transcriptional regulation.
| Evidence Dimension | CYP7A1 mRNA Suppression (FXR Target) |
| Target Compound Data | OCA (0.1 µmol/L): Significant suppression |
| Comparator Or Baseline | UDCA (≤100 µmol/L): No suppression (0% FXR activation) |
| Quantified Difference | Absolute mechanistic divergence; OCA is active at 1000x lower concentrations than the inactive UDCA |
| Conditions | Sandwich-cultured Transporter Certified human primary hepatocytes (SCHH) |
Proves that UDCA is an invalid substitute for OCA when the research objective requires active modulation of the FXR-CYP7A1 signaling axis.
When selecting an FXR agonist for in vivo pharmacokinetic studies, the steroidal scaffold of OCA provides a critical advantage over non-steroidal synthetic agonists. Because OCA is a bile acid analogue, it is actively recognized and transported by endogenous hepatic and intestinal transporters (such as NTCP, BSEP, and ASBT), allowing it to undergo physiological enterohepatic circulation [1]. Non-steroidal FXR agonists lack this specific transporter compatibility, resulting in different systemic distribution profiles and lacking the targeted, high-concentration recycling loop between the liver and intestine [1].
| Evidence Dimension | Transporter-Mediated Enterohepatic Recycling |
| Target Compound Data | OCA: Actively transported via NTCP/BSEP/ASBT |
| Comparator Or Baseline | Non-steroidal FXR agonists: Lack bile acid transporter compatibility |
| Quantified Difference | OCA achieves physiological liver/intestine targeted accumulation via recycling, unlike systemic non-steroidals |
| Conditions | In vivo pharmacokinetic distribution models |
Essential for researchers and formulators who need to model physiological bile acid feedback loops and achieve tissue-specific FXR activation.
From a manufacturing and procurement perspective, raw OCA API presents significant formulation challenges due to its low aqueous solubility (Class II/IV behavior). The free acid exhibits an intrinsic aqueous solubility of just 0.0087 mg/mL [1]. However, OCA demonstrates excellent compatibility with solid dispersion techniques. When processed via a hot-melt fusion method with Poloxamer 188 at a 1:5 ratio, the solubility of OCA increases to 0.347 mg/mL [1]. This nearly 40-fold enhancement is critical for buyers planning oral dosage forms, as it dictates the necessary co-procurement of surface-active carriers.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | OCA Solid Dispersion (1:5 Poloxamer 188): 0.347 mg/mL |
| Comparator Or Baseline | Free OCA API: 0.0087 mg/mL |
| Quantified Difference | ~40-fold increase in solubility via solid dispersion |
| Conditions | Aqueous dissolution assay, fusion method solid dispersion |
Directly impacts material selection, indicating that buyers must procure appropriate polymeric carriers (e.g., Poloxamers) to achieve viable in vivo bioavailability.
Due to its ~100-fold higher potency compared to endogenous CDCA [1], OCA is the premier benchmark reference standard for in vitro transactivation and reporter gene assays. It allows researchers to establish robust, low-concentration (nanomolar) baselines for FXR agonism without inducing the cellular toxicity associated with micromolar bile acid dosing.
Because OCA actively suppresses CYP7A1 and induces FGF-19—mechanisms where UDCA completely fails [1]—it is the required steroidal agent for in vivo models of primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH) that depend on FXR-mediated transcriptional regulation.
OCA’s steroidal scaffold ensures it is actively transported by NTCP, BSEP, and ASBT [2]. This makes it the optimal compound for pharmacokinetic studies aiming to model endogenous bile acid recycling and tissue-specific (liver/gut) drug accumulation, an application where non-steroidal FXR agonists fall short.
Given its poor baseline aqueous solubility (0.0087 mg/mL), OCA serves as an excellent model API for industrial formulation scientists optimizing hot-melt extrusion and solid dispersion techniques using polymeric carriers like Poloxamer 188 to achieve up to 40-fold solubility enhancements[3].
Irritant;Health Hazard